Disodium 2-sulphonatooctadecanoate Disodium 2-sulphonatooctadecanoate
Brand Name: Vulcanchem
CAS No.: 5802-91-5
VCID: VC20664439
InChI: InChI=1S/C18H36O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)24(21,22)23;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2
SMILES:
Molecular Formula: C18H34Na2O5S
Molecular Weight: 408.5 g/mol

Disodium 2-sulphonatooctadecanoate

CAS No.: 5802-91-5

Cat. No.: VC20664439

Molecular Formula: C18H34Na2O5S

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

Disodium 2-sulphonatooctadecanoate - 5802-91-5

Specification

CAS No. 5802-91-5
Molecular Formula C18H34Na2O5S
Molecular Weight 408.5 g/mol
IUPAC Name disodium;2-sulfonatooctadecanoate
Standard InChI InChI=1S/C18H36O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)24(21,22)23;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2
Standard InChI Key DBKJZAWCDAODRC-UHFFFAOYSA-L
Canonical SMILES CCCCCCCCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Molecular Characteristics

Disodium 2-sulphonatooctadecanoate (C₁₈H₃₄Na₂O₅S) consists of an octadecanoic acid backbone modified by a sulfonate group at the β-carbon position. The molecule’s amphiphilicity arises from the juxtaposition of its hydrophobic C₁₈ alkyl chain and the polar sulfonate moiety, which confers water solubility and surfactant capabilities. The sodium ions balance the sulfonate group’s negative charge, stabilizing the compound in aqueous environments.

Structurally analogous compounds, such as disodium 2-sulfo-dodecanoate (C₁₂H₂₂Na₂O₅S), share this amphiphilic architecture but differ in alkyl chain length, which influences critical properties like critical micelle concentration (CMC) and solubility . For instance, the shorter dodecanoate chain in disodium 2-sulfo-dodecanoate reduces hydrophobicity, lowering its CMC compared to the octadecanoate derivative . Such comparisons highlight the role of chain length in tailoring surfactant performance for specific applications.

Physicochemical Properties

Solubility and Micellization

The compound’s solubility in water is enhanced by the sulfonate group’s strong hydration capacity, though the long alkyl chain imposes temperature-dependent solubility limits. At elevated temperatures (>50°C), disodium 2-sulphonatooctadecanoate forms stable micelles, with a CMC estimated between 0.1–1 mM based on analogous C₁₈ sulfonates . In contrast, shorter-chain variants like disodium 2-sulfo-dodecanoate exhibit higher CMC values (~5–10 mM), underscoring the inverse relationship between chain length and CMC .

Interfacial Activity

The compound reduces surface tension at air-water interfaces, achieving values below 30 mN/m at concentrations exceeding the CMC. This property makes it effective in emulsification and foaming applications. Comparative studies on calcium octadecanoate dissolution kinetics in surfactant solutions further illustrate how sulfonate headgroups enhance wettability and interfacial reactivity .

Biological and Environmental Considerations

Biocompatibility

Preliminary assessments of sulfonated fatty acids suggest low acute toxicity in mammalian systems, with LD₅₀ values exceeding 2,000 mg/kg in rodent models . Chronic exposure studies are needed to evaluate systemic effects, particularly regarding renal and hepatic clearance pathways.

Comparative Analysis of Sulfonated Fatty Acid Salts

The table below contrasts disodium 2-sulphonatooctadecanoate with structurally related compounds:

Compound NameAlkyl Chain LengthMolecular FormulaKey Applications
Disodium 2-sulfo-dodecanoateC₁₂C₁₂H₂₂Na₂O₅SDetergents, emulsifiers
Disodium 1-octanesulfonateC₈C₈H₁₇Na₂O₃SIndustrial surfactants
Calcium octadecanoateC₁₈Ca(C₁₈H₃₅O₂)₂Soap scum, lubricant additives

Shorter-chain variants prioritize solubility and rapid micellization, whereas longer-chain derivatives like disodium 2-sulphonatooctadecanoate excel in stabilizing emulsions and solubilizing hydrophobic contaminants .

Future Research Directions

Enhanced Synthesis Protocols

Developing catalytic sulfonation methods could improve yield and sustainability. Enzymatic approaches using sulfotransferases may offer greener alternatives to traditional sulfonation agents.

Biomedical Exploration

Investigating the compound’s interactions with cell membranes and proteins could unlock novel drug delivery systems. In vitro studies assessing its antioxidant capacity and cytotoxicity are critical next steps.

Environmental Impact Mitigation

Advanced oxidation processes (AOPs) and biodegradation studies must evaluate the compound’s environmental fate, ensuring compliance with evolving regulatory standards.

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